3-oxo-N-(3-phenylpropyl)butanamide
Description
3-oxo-N-(3-phenylpropyl)butanamide is an organic compound characterized by a butanamide backbone substituted with a 3-oxo group and a 3-phenylpropyl amine moiety. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol (calculated from and ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of tetrahydroquinolone derivatives targeting free fatty acid receptors (). Its structural flexibility allows for modifications that influence pharmacological properties, such as receptor binding and metabolic stability.
Properties
CAS No. |
112369-47-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-oxo-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) |
InChI Key |
XXOBEWUNERKREQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-oxo-N-(3-phenylpropyl)butanamide, differing primarily in substituent groups and nitrogen-attached side chains:
Key Research Findings
Physicochemical Properties
- Lipophilicity : The 3-phenylpropyl group in this compound increases lipophilicity (logP ~2.5 estimated) compared to N-phenyl derivatives (logP ~1.8), enhancing membrane permeability ().
- Thermodynamic Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit higher thermal stability (critical for storage) due to strong C-F bonds.
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-oxo-N-phenylbutanamide | 3-oxo-2-phenylbutanamide |
|---|---|---|---|
| Molecular Weight | 219.28 | 177.20 | 177.20 |
| logP (Estimated) | ~2.5 | ~1.8 | ~1.9 |
| Water Solubility (mg/L) | ~50 | ~120 | ~100 |
| Melting Point (°C) | Not reported | 98–100 | 85–88 |
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